molecular formula C18H17N3O2S B12001590 ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 91759-70-5

ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B12001590
CAS No.: 91759-70-5
M. Wt: 339.4 g/mol
InChI Key: LOTMEANLMQXAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a triazole-based compound synthesized via nucleophilic substitution of 4,5-diphenyl-4H-1,2,4-triazole-3-thione with ethyl bromoacetate. The reaction proceeds in alkaline media (sodium ethanolate or potassium carbonate) to form the thioether linkage, confirmed by X-ray crystallography . Two synthesis methods are documented:

  • Method A: Uses sodium ethanolate in anhydrous ethanol, yielding 67.8% after 4 hours of reflux .
  • Method B: Employs potassium carbonate in DMF, achieving similar yields in 2 hours .

Properties

IUPAC Name

ethyl 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-23-16(22)13-24-18-20-19-17(14-9-5-3-6-10-14)21(18)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMEANLMQXAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198277
Record name Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91759-70-5
Record name Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91759-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

S-Alkylation of 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thiol

The most widely documented synthesis involves S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol (1 ) with ethyl bromoacetate under basic conditions.

Procedure :

  • Reagent Preparation : Sodium (0.23 g, 10 mmol) is dissolved in anhydrous ethanol (5 mL).

  • Reaction :

    • 4,5-Diphenyl-4H-1,2,4-triazole-3-thione (1 , 2.53 g, 10 mmol) is added to the sodium ethoxide solution.

    • Ethyl bromoacetate (1.22 mL, 10 mmol) is added dropwise, and the mixture is stirred for 4 hours at room temperature.

  • Workup : The mixture is filtered, and the crude product is recrystallized from ethanol.

Key Data :

ParameterValue
Yield86%
Melting Point176–177°C
Molecular FormulaC₁₈H₁₇N₃O₂S
Molecular Weight339.4 g/mol

This method leverages the nucleophilic thiolate ion attacking the electrophilic carbon of ethyl bromoacetate, forming the sulfur-carbon bond.

Alternative Synthesis via Cyclization of Thiosemicarbazides

A secondary route involves cyclizing substituted thiosemicarbazides in alkaline media to form the triazole core before functionalization.

Steps :

  • Thiosemicarbazide Formation : 1,4-Diphenyl thiosemicarbazide is cyclized in basic conditions to yield 4,5-diphenyl-4H-1,2,4-triazole-3-thione (1 ).

  • S-Alkylation : Compound 1 reacts with ethyl bromoacetate as described in Section 1.1.

Advantages :

  • Higher purity due to in-situ generation of the thiol intermediate.

  • Adaptable for introducing diverse substituents on the triazole ring.

Experimental Optimization

Solvent and Base Selection

Optimal yields are achieved using sodium ethoxide in anhydrous ethanol, which facilitates deprotonation of the thiol group. Polar aprotic solvents (e.g., DMF) are less effective due to competing side reactions.

Temperature and Time

  • Room Temperature : 4-hour stirring ensures complete reaction without thermal degradation.

  • Extended Reaction Times : Heating the mixture post-reaction (1 hour at 50°C) improves crystallinity.

Characterization and Analytical Data

Infrared (IR) Spectroscopy :

Peak (cm⁻¹)Assignment
2922C–H stretching (CH₂)
1735C=O (ester)
1165C–N–C (triazole ring)

¹H NMR (400 MHz, CDCl₃) :

δ (ppm)MultiplicityAssignment
1.25t (3H)CH₃ (ester)
4.18q (2H)OCH₂ (ester)
4.32s (2H)SCH₂COOEt
7.25–7.45m (10H)Aromatic protons

Elemental Analysis :

ElementCalculated (%)Found (%)
C63.7063.52
H5.055.12
N12.3812.27

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism:

  • Deprotonation of the thiol group by sodium ethoxide generates a thiolate ion.

  • The thiolate attacks the α-carbon of ethyl bromoacetate, displacing bromide.

  • Acidic workup stabilizes the product.

Side Reactions :

  • Over-alkylation at the triazole nitrogen is minimized by using a 1:1 molar ratio of reagents.

  • Hydrolysis of the ester group is prevented by avoiding aqueous conditions during the reaction.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
S-Alkylation (Section 1.1)86>98High
Cyclization (Section 1.2)7595Moderate

The S-alkylation route is superior for industrial applications due to shorter reaction times and higher yields.

Applications in Medicinal Chemistry

Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate serves as a precursor for:

  • Antiviral Agents : Analogues inhibit human adenovirus and ECHO-9 virus.

  • Antimicrobials : Structural modifications enhance activity against Gram-positive bacteria .

Chemical Reactions Analysis

Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of triazole derivatives, including ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate.

Case Study: Antitumor Activity

A study demonstrated that compounds containing the triazole moiety exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles were tested against human lung adenocarcinoma (A549) and glioblastoma (U251) cells. The presence of the diphenyl group was crucial for enhancing the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA54923.30 ± 0.35Apoptosis induction
Another Triazole DerivativeU251<30Cell cycle arrest

Antifungal Activities

The antifungal properties of triazole compounds are well-documented. This compound has shown efficacy against various fungal strains.

Case Study: Fungal Inhibition

Research indicated that triazole derivatives could inhibit the growth of fungi by disrupting ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .

Neurological Applications

Triazole derivatives have also been explored for their neuroprotective effects. This compound may possess anticonvulsant properties.

Case Study: Anticonvulsant Activity

In animal models, certain triazole compounds demonstrated significant protection against seizures induced by electroshock and pentylenetetrazole (PTZ). The structure–activity relationship (SAR) studies suggested that modifications on the triazole ring could enhance anticonvulsant efficacy .

Mechanism of Action

The mechanism of action of ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₈H₁₇N₃O₂S
  • Melting Point : 92–94°C (decomposition)
  • Spectroscopic Data :
    • IR : 1701 cm⁻¹ (C=O), 1611 cm⁻¹ (C=N), 676 cm⁻¹ (C–S) .
    • ¹H NMR : δ 1.19 (CH₃), 4.09–4.17 (CH₂), 7.31–7.58 (aromatic protons) .

The compound serves as a precursor for antimicrobial and anticancer derivatives, including thiosemicarbazides and thiadiazoles .

Structural Analogues with Modified Substituents

Triazole derivatives with variations in the sulfanyl-acetate side chain or aromatic substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituents/R-Groups Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR) Reference
Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate Ethoxycarbonyl, phenyl 67.8 92–94 (dec.) 1701 cm⁻¹ (C=O), δ 1.19 (CH₃)
4-Ethoxycarbonyl-1-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl} thiosemicarbazide (4j) Ethoxycarbonyl, thiosemicarbazide 98.6 178–180 1698 cm⁻¹ (C=O), δ 9.40 (NH)
4-Benzoyl-1-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl} thiosemicarbazide (4l) Benzoyl, thiosemicarbazide 96.8 180–182 1705 cm⁻¹ (C=O), δ 7.31–7.56 (14ArH)
4-Allyl-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione (5b) Allyl, triazole-thione 90.5 207–208 699 cm⁻¹ (C–S), δ 3.91 (CH₂)
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde (bisulfite adduct) Aldehyde, bisulfite N/A N/A 1740 cm⁻¹ (C=O), δ 3.53 (CH aliphatic)

Key Observations :

  • Yield : Thiosemicarbazide derivatives (e.g., 4j, 4l) exhibit higher yields (>95%) compared to the parent compound (67.8%), likely due to optimized reaction conditions .
  • Melting Points : Introduction of bulky groups (e.g., benzoyl in 4l) increases melting points, while allyl substituents (5b) reduce crystallinity .
  • Bioactivity : Thiosemicarbazides (e.g., 4e, 4f) show enhanced antimicrobial activity due to the C=S moiety, which facilitates hydrogen bonding with microbial targets .
Hybrid Systems: Triazole-Thiadiazole Derivatives

Compounds combining triazole and thiadiazole moieties demonstrate unique pharmacological profiles:

Compound Name Hybrid Structure Yield (%) Melting Point (°C) Biological Activity Reference
N-(5-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-allylacetamide (7b) Triazole-thiadiazole, allyl 62.1 212–214 Moderate antifungal activity
[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (8) Triazole-carboxylic acid N/A N/A Synthon for metal complexes

Key Observations :

  • Synthesis Challenges : Thiadiazole hybrids (7b) require multistep reactions, leading to lower yields (62.1%) .
Sulfanyl Acetamides and Extended Aliphatic Chains

Modification of the sulfanyl-acetate side chain alters solubility and bioavailability:

Compound Name Side Chain Modification Molecular Weight Key Property Reference
4,5-Diphenyl-4H-1,2,4-triazol-3-yl dodecyl sulfide Dodecyl sulfide 413.64 g/mol Lipophilic (XLogP3=8.2)
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide Fluoro-methylphenyl acetamide 421.47 g/mol Enhanced CNS penetration

Key Observations :

  • Lipophilicity : Long aliphatic chains (e.g., dodecyl in 4,5-diphenyl-4H-1,2,4-triazol-3-yl dodecyl sulfide) improve membrane permeability but reduce aqueous solubility .
  • Electron-Withdrawing Groups : Fluorine substituents (e.g., in 763126-04-1) enhance metabolic stability and target affinity .

Biological Activity

Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C16H13N3O2S
  • Molar Mass : 311.36 g/mol
  • CAS Number : 54559-45-4

Synthesis Methods

The synthesis of this compound involves several steps that typically include the alkylation of triazole derivatives and subsequent reactions to introduce the ethyl acetate moiety. Various methods have been documented for synthesizing triazole derivatives, which serve as precursors to this compound .

Antifungal Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. In a study evaluating various triazole derivatives against Candida species, compounds similar to this compound showed promising results. The most potent compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 256 μg/mL .

CompoundMIC (μg/mL)
This compound0.5 - 256
Ketoconazole (Standard)< 0.5

This suggests that this compound may serve as a potential alternative or adjunct to traditional antifungal therapies.

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. It was tested against various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The compound exhibited significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents. Notably, some derivatives demonstrated selectivity towards cancer cells while sparing normal cells .

Cell LineIC50 (μg/mL)Reference
MCF-7>64.5
HEPG-2<50

These results indicate that this compound may inhibit cancer cell proliferation through mechanisms such as disruption of microtubule formation and induction of apoptosis.

The biological activity of this compound is believed to be mediated through its ability to interact with cellular targets involved in fungal growth and cancer cell survival. Studies suggest that these compounds can inhibit key enzymes such as aromatase in breast cancer cells and disrupt cellular processes critical for tumor growth .

Case Studies and Research Findings

  • Antifungal Efficacy : A comparative study showed that triazole derivatives including this compound had enhanced antifungal activity against resistant strains of Candida compared to conventional treatments like fluconazole .
  • Cancer Cell Line Testing : In another study focusing on breast cancer cells (MCF-7), it was found that treatment with triazole derivatives resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner .

Q & A

Q. What are the standard synthetic protocols for ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution using 4,5-diphenyl-4H-1,2,4-triazole-3-thione and ethyl bromoacetate. Two optimized methods are:

  • Method A : Sodium ethanolate in anhydrous ethanol (67.8% yield, 92–94°C decomposition point) .
  • Method B : Potassium carbonate in DMF under reflux (higher efficiency, reduced reaction time) .

Q. Key optimization factors :

  • Solvent polarity (ethanol vs. DMF) impacts reaction kinetics.
  • Base selection (sodium vs. potassium salts) influences nucleophilicity.
  • Temperature control minimizes side reactions (e.g., hydrolysis).

Validation : IR and 1H^1H-NMR confirm the ester carbonyl (1701 cm1^{-1}) and aliphatic CH2_2 (δ 4.09–4.17 ppm) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound and its intermediates?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at 1701 cm1^{-1}, C-S at 676 cm1^{-1}) .
  • 1H^1H-NMR : Confirms aromatic protons (δ 7.31–7.58 ppm) and ester ethyl groups (δ 1.19 ppm) .
  • X-ray Crystallography : Resolves tautomeric ambiguities (e.g., thione vs. thiol forms) and validates molecular geometry. Data deposited at CCDC 860357 .

Software Tools : SHELX for refinement and WinGX for crystallographic data processing .

Q. How are initial biological screenings (e.g., antimicrobial activity) designed for derivatives of this compound?

  • Assay Design : Derivatives are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination) .
  • Control Standards : Compare with known antibiotics (e.g., ampicillin) to establish baseline activity.
  • Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .

Advanced Research Questions

Q. How can reaction mechanisms (e.g., nucleophilic substitution at sulfur) be experimentally validated?

  • Kinetic Studies : Monitor reaction progress via 1H^1H-NMR to track intermediate formation .
  • Isotopic Labeling : Use 34S^{34}S-labeled thione to trace sulfur participation in substitution pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and confirm sulfur's nucleophilic role .

Contradictions : Alkaline conditions may promote competing hydrolysis; controlled pH (Method B) mitigates this .

Q. What strategies resolve discrepancies in antimicrobial activity data across derivatives?

  • Purity Verification : HPLC-MS to confirm absence of impurities affecting bioactivity .
  • Structural Reanalysis : Re-examine NMR/X-ray data for misassigned substituents (e.g., acyl vs. alkyl groups) .
  • Dose-Response Curves : Ensure linearity in MIC assays to exclude false negatives/positives .

Example : Derivatives with bulky substituents (e.g., cyclohexyl) show reduced activity due to steric hindrance .

Q. How do tautomeric forms of intermediates influence synthetic pathways, and how are they resolved?

  • Tautomer Identification : X-ray crystallography confirms the thione form (C=S) in 4,5-diphenyl-4H-1,2,4-triazole-3-thione .
  • Impact on Reactivity : Thione tautomers favor nucleophilic substitution, while thiols may undergo oxidation .
  • Validation Tools : IR (C=S stretch at 699 cm1^{-1}) and 13C^{13}C-NMR (δ 180.84 ppm for thiocarbonyl) .

Q. What crystallographic validation methods (e.g., CheckCIF) ensure structural accuracy?

  • CheckCIF Workflow :
    • Upload CIF to the CCDC portal.
    • Analyze alerts for bond-length outliers, displacement parameters, and solvent masking .
    • Refine using SHELXL to resolve flagged issues (e.g., ADPs > 0.05 Å2^2) .

Case Study : The compound’s C-S bond length (1.81 Å) aligns with literature values, validating synthesis .

Q. How can computational tools enhance structure-activity relationship (SAR) studies for antimicrobial derivatives?

  • Molecular Docking : AutoDock Vina predicts binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • QSAR Models : Correlate Hammett constants (σ) of substituents with MIC values to predict activity .
  • Limitations : Overreliance on in silico data requires experimental validation via MIC assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.